10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
This compound is a tricyclic diazatricyclo derivative featuring a 2-chloro-6-fluorophenyl substituent at position 10, along with methyl groups at positions 6 and 12.
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O/c1-12-7-8-15-16(9-12)26-21(19-13(23)5-4-6-14(19)24)20-17(25-15)10-22(2,3)11-18(20)27/h4-9,21,25-26H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHUVHAOMPSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=CC=C4Cl)F)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one can be achieved through various synthetic routes. One common method involves the use of isocyanide reagents. The process typically starts with the preparation of imidazobenzodiazepine intermediates via a one-pot condensation reaction of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and efficiency in producing the desired compound with satisfactory yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the benzodiazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to GABA receptors.
Medicine: It has potential therapeutic applications due to its sedative and anxiolytic properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related tricyclic diazatricyclo derivatives:
Physicochemical Properties
- Lipophilicity : The target compound’s trimethyl and chloro/fluoro substituents enhance lipophilicity compared to dimethyl or nitro-substituted analogues, suggesting improved membrane permeability .
- Thermal Stability : Methyl groups at positions 6 and 14 likely increase steric hindrance, improving thermal stability over brominated or nitro-substituted derivatives (e.g., 5e in melts at lower temperatures) .
Biological Activity
10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with notable potential in medicinal chemistry. Its unique bicyclic structure and the presence of halogen substituents (chlorine and fluorine) significantly influence its biological activity and pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H23FN2O
- Molecular Weight : 350.44 g/mol
- Structural Features : The compound includes multiple functional groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Properties : Similar compounds have been linked to significant antitumor effects.
- Antimicrobial Effects : Certain structural analogs demonstrate efficacy against various microbial strains.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | Similar halogenated phenyl ring | Antitumor properties |
| 6-(2-chloro-6-fluorophenyl)-3-methylquinolin-4-one | Contains quinoline structure | Antimicrobial effects |
| 7-(2-chloro-4-fluorophenyl)-5-methylisoxazole | Isoxazole ring system | Neuroprotective effects |
The structural uniqueness of this compound may enhance its biological profile compared to these similar compounds.
The biological activity of this compound is likely mediated through several mechanisms:
- Electrophilic Substitution Reactions : The presence of aromatic rings allows for electrophilic attacks that can modify biological targets.
- Inhibition of Enzymatic Activity : Analogous compounds have shown inhibition of key enzymes involved in disease pathways.
Case Studies and Research Findings
Research has highlighted the significance of the halogen substitutions in enhancing the biological activity of related compounds:
- HIV Inhibition Studies : A study on related compounds with 2-chloro and 6-fluoro substitutions demonstrated potent activity against HIV-1 strains at picomolar concentrations . The findings suggest that similar substitutions in the target compound could enhance antiviral efficacy.
- Phospholipase A2 Inhibition : Compounds structurally related to the target have been evaluated for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). This pathway is crucial in understanding drug-induced phospholipidosis .
Safety and Toxicology
Understanding the safety profile is essential for any therapeutic application:
- Toxicological Assessments : Preliminary assessments are required to evaluate potential toxic effects associated with this compound.
- Therapeutic Index : Further studies should establish a therapeutic index to determine safe dosage levels.
Q & A
Q. What methodologies are recommended for determining the crystal structure of this tricyclic compound?
X-ray crystallography remains the gold standard for resolving complex tricyclic structures. Utilize programs like SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for handling high-resolution data and twinned crystals . Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Use of HKLF 4 or HKLF 5 format for intensity integration.
- Validation with PLATON to check for missed symmetry or disorder. For tricyclic systems, prioritize anisotropic refinement for non-hydrogen atoms and apply restraints to manage overlapping electron density in fused rings.
Q. How can researchers synthesize this compound given its diazatricyclo core?
Synthesis typically involves multi-step cyclization and functional group modifications. A general approach includes:
- Step 1 : Build the diazepine ring via condensation of chlorofluorophenyl precursors with methylated amines under acidic conditions (e.g., HCl/EtOH, reflux) .
- Step 2 : Form the tricyclic framework using a Buchwald-Hartwig amination or Ullmann coupling to introduce the 2,9-diaza motif .
- Step 3 : Oxidize the ketone group at position 12 using Jones reagent (CrO₃/H₂SO₄) under controlled conditions to avoid over-oxidation . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (note: expect coupling constants J = 8–10 Hz for adjacent protons in the tricyclic system).
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the chloro-fluorophenyl substituent in catalytic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are critical for modeling substituent effects. Key analyses include:
- Electrostatic Potential Maps : Identify electron-deficient regions at the chloro-fluorophenyl group, which may undergo nucleophilic aromatic substitution .
- Transition-State Optimization : Simulate pathways for cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric hindrance from the trimethyl groups . Pair computational results with experimental kinetic data (e.g., Eyring plots) to validate activation energies.
Q. How do hydrogen-bonding patterns in the solid state influence this compound’s stability and solubility?
Apply graph set analysis (as per Etter’s formalism) to categorize intermolecular interactions :
- Motif Identification : The ketone oxygen (O12) likely forms D(2,1) motifs with NH donors from adjacent molecules.
- Impact on Solubility : Strong H-bond networks (e.g., C(6) chains) reduce solubility in apolar solvents but enhance stability in crystalline form. Experimental validation via IR spectroscopy (stretching frequencies ν(N–H) ≈ 3300 cm⁻¹; ν(C=O) ≈ 1680 cm⁻¹) and DSC (melting point correlated with H-bond strength).
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
Contradictions often arise from assay variability or subtle structural differences. Mitigate this by:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., Clozapine derivatives with known activity ).
- SAR Analysis : Compare substituent effects—e.g., replacing the 6,14,14-trimethyl groups with ethyl analogs may alter logP and membrane permeability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem bioassays) and apply multivariate regression to isolate critical structural features .
Methodological Considerations
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?
- Flow Chemistry : Implement continuous flow reactors to control exothermic cyclization steps and reduce byproducts .
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to preserve stereochemistry during ketone formation .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate concentrations and adjust reaction parameters in real time .
Q. What techniques validate the absence of polymorphism in crystalline batches?
- PXRD : Compare diffraction patterns across batches; deviations indicate polymorphic forms.
- Hot-Stage Microscopy : Observe melting/recrystallization behavior to detect phase transitions.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as polymorphs often exhibit distinct moisture uptake profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
